Direct Glycosylation: This method was used to synthesize 6-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one and 6-amino-1-β-D-arabinofuranosyl-1H-pyrrolo[3,2-c]-pyridin-4(5H)-one. This involved the glycosylation of a pyrrole precursor (ethyl 2-cyanomethyl-1H-pyrrole-3-carboxylate) with specific sugar derivatives followed by ring closure and deprotection steps. [ [] ]
From 3-(Ethoxycarbonyl)pyrrole-2-acetonitrile: This approach was utilized in the synthesis of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). [ [] ]
Multicomponent Reactions: Researchers have developed multicomponent, two-step strategies for creating polysubstituted pyrrolo[3,2-c]pyridin-4-ones. These methods utilize a solid acid catalyst for efficiency and recyclability. [ [] ]
Pd-Catalyzed Intramolecular Cyclization: Palladium catalysis provides regiodivergent routes to pyrrolo-fused structures. By employing specific palladium catalysts and reaction conditions, researchers achieved the synthesis of pyrrolo[1,2-a]pyrazin-1-ones, pyrrolo[2,3-c]pyridin-7-ones, and pyrrolo[3,2-c]pyridin-4-ones. [ [] ]
Further structural analysis, often aided by techniques like X-ray crystallography and NMR spectroscopy, is typically conducted on specific derivatives to understand the spatial arrangement of substituents and their influence on biological activity. For example, the anomeric configuration of 6-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c] pyridin-4(5H)-one was confirmed as beta by single-crystal X-ray analysis of its deblocked precursor. [ [] ]
N-Alkylation: The nitrogen atom in the pyrrole ring can be alkylated to introduce various alkyl groups. This is exemplified by the synthesis of 1-methyl- and 1-benzyl-6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, where the N-1 substituent is regiospecifically placed. [ [] ]
Halogenation: The introduction of halogens like chlorine or bromine can be achieved, as demonstrated by the synthesis of 3- and 4-Chloro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. [ [] ]
Cdc7 Kinase Inhibition: Derivatives, such as those described in [ [], [] ], act as potent Cdc7 kinase inhibitors, impacting DNA replication in eukaryotic organisms. These inhibitors bind to the ATP-binding site of Cdc7, preventing the phosphorylation of its substrates, which are crucial for DNA replication initiation. This ultimately leads to cell cycle arrest and apoptosis, particularly in tumor cells.
Polo-like Kinase 1 (Plk1) Inhibition: Certain pyrrolo[3,2-c]pyridin-4-one analogs have been identified as selective and orally available Plk1 inhibitors. [ [] ] Plk1 plays a critical role in mitosis, and its inhibition leads to mitotic arrest and apoptosis in cancer cells.
Anticancer Agents: Derivatives, acting as Cdc7 kinase inhibitors, have shown promising anticancer activity in preclinical studies. For instance, compound 8b (S) from [ [] ] displayed potent inhibition of tumor cell proliferation in various cell lines, including A2780 ovary carcinoma cells. In vivo studies demonstrated its efficacy in reducing tumor growth in xenograft models.
Antiviral Agents: Some derivatives have been explored for their antiviral properties, particularly against HIV-1. [ [] ]
Antibacterial Agents: While 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine) itself did not exhibit antibacterial activity, further modifications of the core structure may lead to derivatives with improved properties. [ [] ]
Enzyme Inhibitors: The scaffold has been utilized in the development of inhibitors for enzymes like Polo-like kinase 1 (Plk1). [ [] ]
Chemical Probes: Derivatives can serve as valuable tools to study biological processes. For example, AMI-331, a potent CK1 inhibitor, was used as a probe in affinity proteomics to identify its target proteins in Arabidopsis. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2